2-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the condensation of 4-tert-butylphenol with an appropriate alkylating agent to form 2-(4-tert-butylphenoxy)propanoic acid . This intermediate is then reacted with 4-(4-ethoxyphenyl)-1,2,5-oxadiazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The phenoxy and oxadiazole groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)propanoic acid: Shares the phenoxy and tert-butyl groups but lacks the oxadiazole and ethoxyphenyl groups.
2-tert-Butyl-4-methoxyphenol: Contains the tert-butyl and methoxy groups but differs in the overall structure and functional groups.
2,4-Ditert-butylphenol: Similar in having tert-butyl groups but differs significantly in other structural aspects.
Properties
Molecular Formula |
C23H27N3O4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C23H27N3O4/c1-6-28-18-11-7-16(8-12-18)20-21(26-30-25-20)24-22(27)15(2)29-19-13-9-17(10-14-19)23(3,4)5/h7-15H,6H2,1-5H3,(H,24,26,27) |
InChI Key |
GQEKSJBUHAYGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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